methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound belongs to the cyclopenta[b]thiophene class, characterized by a bicyclic framework fused with a thiophene ring. The structure includes a methyl ester at position 3, an acetamido linker at position 2, and a sulfanyl group substituted with a 1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl moiety. This design combines electron-rich aromatic systems (methoxyphenyl, tetrazole) with a sulfur-containing backbone, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-13-8-4-3-7-12(13)24-19(21-22-23-24)29-10-15(25)20-17-16(18(26)28-2)11-6-5-9-14(11)30-17/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFAPVJSVTDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the methoxyphenyl group, and the construction of the cyclopenta[b]thiophene core. Common reagents used in these steps include sodium azide, sulfur, and various coupling agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anticancer properties . Studies have shown that derivatives of cyclopenta[b]thiophene exhibit significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cells. For instance, a study reported the synthesis of thieno[2,3-d]pyrimidinone derivatives that demonstrated promising cytotoxicity against these cell lines through MTT assays .
Table 1: Cytotoxicity of Cyclopenta[b]thiophene Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6b | HepG2 | 12.5 | |
| Compound 10e | MCF-7 | 34.8 | |
| Compound 10b | BJ-1 | 221.7 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and mechanism of action of the compound against specific targets such as EGFR and PI3K. These studies help in understanding how the compound interacts at a molecular level, paving the way for further drug development .
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship (SAR) analysis of similar compounds has revealed that modifications to the thiophene ring and substitution patterns significantly influence biological activity. For example, the introduction of different functional groups can enhance anticancer efficacy while minimizing toxicity to normal cells .
Neuroprotective Effects
Emerging research suggests that compounds related to cyclopenta[b]thiophenes may also exhibit neuroprotective effects. In vivo studies using mouse models have indicated that these compounds can reduce amyloid plaque formation associated with Alzheimer's disease . This opens avenues for exploring their potential in neurodegenerative disease therapies.
Synthetic Applications
In synthetic chemistry, methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate serves as a versatile building block for creating more complex molecular architectures. Its unique structural features allow chemists to explore new synthetic pathways and develop novel materials with specific properties .
Case Studies and Research Findings
Several case studies highlight the compound's potential:
- A study focusing on thieno[3,2-d]pyrimidinone derivatives identified several candidates with enhanced anticancer activities compared to standard treatments like doxorubicin .
- Another investigation into the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of related compounds provided insights into their therapeutic viability and safety profiles .
Mechanism of Action
The mechanism of action of methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites in enzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The cyclopenta[b]thiophene core provides structural rigidity, which can improve the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table highlights key structural and functional differences between the target compound and its analogs:
Pharmacological Activity
- Antimicrobial Potential: Analogues like ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene-3-carboxylate () and imidazo-triazolyl derivatives () show activity against Staphylococcus aureus and Escherichia coli (MIC: 6.25–25 µg/mL).
- Antioxidant Activity: Cyanoacetamido derivatives (e.g., compound 4a in ) exhibit 85.9% DPPH radical scavenging, comparable to ascorbic acid. The target compound’s methoxyphenyl group could similarly contribute to antioxidant behavior via electron donation .
Physicochemical Properties
- Molecular Weight: The target compound (C₁₉H₁₈N₄O₄S₂) has a molecular weight of ~454.5 g/mol, comparable to CAS 932997-87-0 (394.5 g/mol) but larger than cyanoacetamido derivatives (e.g., ~350 g/mol) .
- Solubility: The methyl ester and tetrazole groups may improve lipid solubility compared to carboxamide or cyano derivatives.
Biological Activity
Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core substituted with various functional groups, including a tetrazole moiety and a methoxyphenyl group. The presence of these groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 382.49 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrazole Ring : Reaction of 2-methoxyphenyl hydrazine with sodium azide.
- Sulfanylation : Introduction of the sulfanyl group through nucleophilic substitution.
- Cyclization : Formation of the cyclopenta[b]thiophene structure via cyclization reactions.
- Final Esterification : Methyl ester formation at the carboxylic acid position.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). Results indicated that it has a notable cytotoxic effect with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 34.81 ± 4.5 | Comparable |
| HCT-116 | 49.25 ± 1.08 | Less potent |
| PC-3 | 221.7 ± 30 | Significantly less potent |
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways such as PI3K/Akt and MAPK . Molecular docking studies suggest favorable interactions with target proteins involved in cell cycle regulation.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased apoptosis markers (cleaved PARP and caspase-3) and reduced proliferation rates compared to untreated controls .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes in xenograft models compared to controls, indicating its potential for further development as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis involves multi-step heterocyclic chemistry. A plausible route begins with the Gewald reaction to form the cyclopenta[b]thiophene core (e.g., using ethyl 2-amino-thiophene-3-carboxylate derivatives as precursors) . Subsequent steps may include coupling the tetrazole moiety via a sulfanylacetamido linker. Key parameters to optimize include:
- Temperature control : Tetrazole coupling reactions often require mild conditions (20–40°C) to avoid decomposition .
- Catalyst selection : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) yields high-purity intermediates .
Q. How can structural characterization be performed to confirm regiochemistry and functional group integrity?
Methodological Answer:
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., tetrazole vs. thiophene ring orientation) .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. How do tautomeric equilibria of the tetrazole and thiophene rings influence reactivity in biological assays?
Methodological Answer: The tetrazole ring exhibits prototropic tautomerism (1H ↔ 2H forms), which affects hydrogen-bonding capacity and ligand-receptor interactions. To study this:
- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ to identify tautomer populations .
- DFT calculations : Compare energy barriers between tautomers (e.g., Gaussian 16 at B3LYP/6-31G* level) .
- Biological assays : Correlate tautomer ratios (via HPLC) with activity in enzyme inhibition models .
Q. What strategies mitigate solubility challenges during in vitro testing?
Methodological Answer: The compound’s hydrophobicity (logP ~4) necessitates formulation adjustments:
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to enhance bioavailability .
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) on the cyclopenta[b]thiophene ring while preserving activity .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Methodological Answer:
- Core modifications : Synthesize analogs with cyclopentane vs. cyclohexane rings to assess steric effects .
- Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to probe electronic effects .
- Bioisosteric replacement : Substitute the tetrazole with 1,2,4-triazole or oxadiazole to evaluate heterocycle tolerance .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for intermediates: How to address them?
Methodological Answer: Variations in melting points (e.g., ±5°C) may arise from impurities or polymorphic forms. Resolve via:
- Recrystallization : Use solvent pairs like ethanol/water to obtain pure crystalline forms .
- DSC analysis : Compare thermograms to identify polymorphs .
- Cross-validate : Check purity via HPLC (e.g., >95% by area normalization) .
Experimental Design for Biological Evaluation
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
Methodological Answer:
- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays to measure IC₅₀ values .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) with MTT assays .
- Control compounds : Include staurosporine or imatinib as reference inhibitors .
Computational Modeling
Q. How to model binding interactions with target proteins using this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina with protein structures (e.g., PDB ID 1M17) to predict binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from tetrazole) using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
